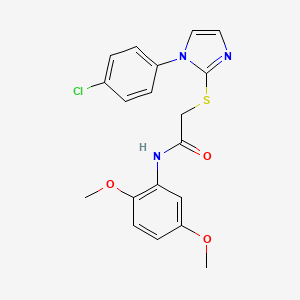

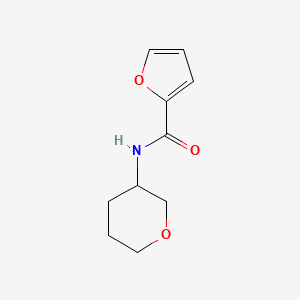

N-(oxan-3-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(oxan-3-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

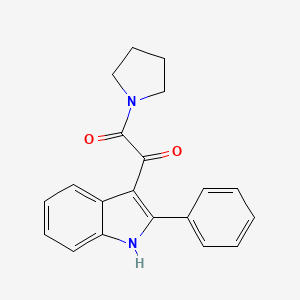

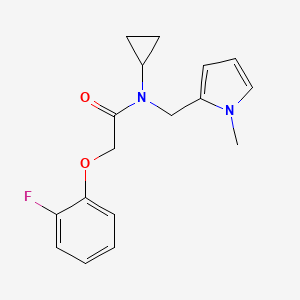

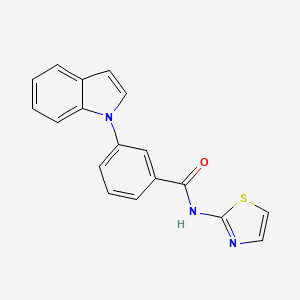

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds . Another study reported the synthesis of N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Wissenschaftliche Forschungsanwendungen

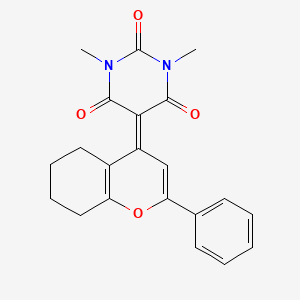

- Recent Research : Researchers have synthesized nitrofurantoin analogues containing furan scaffolds, demonstrating inhibition of yeast-like fungi Candida albicans .

Antifungal Properties

Beyond antibacterial effects, furan derivatives also exhibit antifungal properties:

- Candida albicans : Compounds derived from furan have been found to inhibit the growth of this common yeast-like fungus .

Green Chemistry Applications

Furan compounds contribute to sustainable development:

- Environmentally Friendly : Furan serves as a green and eco-friendly material used in pharmaceuticals, resins, agrochemicals, and lacquers .

Other Therapeutic Benefits

Furan derivatives offer a wide range of therapeutic advantages:

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)-1H-pyrazole-4-carboxamides and Their Antifungal Activity. Molecules, 27(14), 4612. DOI: 10.3390/molecules27144612 IntechOpen. (2021). Furan Derivatives - Recent Advances and Applications. DOI: 10.5772/intechopen.10861

Zukünftige Richtungen

The future directions for “N-(oxan-3-yl)furan-2-carboxamide” and similar compounds could involve further investigation of their potential pharmacological and medical applications. For instance, a compound with a similar scaffold showed potent anticancer activity, suggesting that it merits further study .

Eigenschaften

IUPAC Name |

N-(oxan-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWPHHIEUTQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxan-3-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2584177.png)

![3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2584180.png)

![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)

![N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2584183.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}thiophene-2-carboxamide](/img/structure/B2584188.png)